![molecular formula C23H18ClFN2O3S B2781215 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole CAS No. 477710-94-4](/img/structure/B2781215.png)
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
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Description
The compound “3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole” is a complex organic molecule. It is related to “3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid”, which is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a pyrazole ring, a sulfonyl group, and a benzyl group with a fluorine and a chlorine atom .Scientific Research Applications
- Details : Specifically, it is employed as a specialty product for proteomics studies . Researchers may explore its interactions with proteins, cellular pathways, and post-translational modifications.
- Details : It has been utilized as an alkylating reagent during the synthesis of various derivatives. For instance:
- Details : A novel curcumin analog, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine, was synthesized using a three-step reaction. The condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine (the compound ) was a crucial step in achieving a total yield of 72% .
Proteomics Research
Chemical Synthesis
Curcumin Analog Synthesis
properties
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-(4-methylphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c1-16-5-11-19(12-6-16)31(28,29)27-14-13-23(26-27)17-7-9-18(10-8-17)30-15-20-21(24)3-2-4-22(20)25/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQKGWCJJZWYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole |
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